molecular formula C17H16ClF3O6S B166760 Tembotrione CAS No. 335104-84-2

Tembotrione

Cat. No.: B166760
CAS No.: 335104-84-2
M. Wt: 440.8 g/mol
InChI Key: IUQAXCIUEPFPSF-UHFFFAOYSA-N
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Description

Tembotrione is a post-emergence herbicide belonging to the triketone class of herbicides. It is primarily used for controlling broad-leaved and grassy weeds in maize fields. Developed by Bayer Crop Science, this compound is known for its high selectivity and systemic action, making it an effective solution for weed management in agriculture .

Mechanism of Action

Target of Action

Tembotrione is a post-emergence herbicide that primarily targets the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . This enzyme plays a crucial role in the transformation of p-hydroxyphenylpyruvate to homogentisic acid (HGA), which is a precursor for vitamin E (α-tocopherol) and plastoquinone (PQ) biosynthesis .

Mode of Action

This compound inhibits the HPPD enzyme, thereby blocking the biosynthesis of isoprenyl quinone in plants . This inhibition leads to chlorosis and discoloration, tissue necrosis, and eventually death within 2 weeks .

Biochemical Pathways

The inhibition of HPPD by this compound disrupts the normal biochemical pathways in plants. Specifically, it affects the biosynthesis of carotenoids and plastoquinones, which are essential for photosynthesis . This disruption leads to a significant increase in total chlorophyll, total carotenoids, and carbohydrate content in maize leaves .

Pharmacokinetics

The pharmacokinetics of this compound involves its dissipation, absorption, and metabolism in the environment. The half-life (DT50) of this compound in soil ranges from 9 to 14 days at an application rate of 60 to 240 g ha−1 . The average recovery of this compound from soil, maize grain, and stover is in the range of 79.3% to 86.0% . More than 95% of this compound was metabolized at 6 hours after treatment (HAT) in resistant plants, compared to only 50% in susceptible plants .

Result of Action

The action of this compound results in significant changes at the molecular and cellular levels. It causes an increase in total chlorophyll, total carotenoids, and carbohydrate content in maize leaves . Moreover, a significant increase in total carbohydrate content in maize grain over the control was noticed in all the herbicide-applied treatments .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. For instance, this compound is stable in acidic, neutral, and alkaline conditions with half-lives of 231–289 days . The photolysis half-lives of this compound were 112–158 days and 76–107 days in pH 4, 7, 9 buffer solutions and on three soils surface, respectively . High organic matter soil is conducive to microbial activity and accelerates the degradation of this compound .

Biochemical Analysis

Biochemical Properties

Tembotrione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound inhibits the activity of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme involved in the biosynthesis of plastoquinone and tocopherols, which are essential for the carotenoid biosynthesis pathway .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by disrupting the normal metabolic pathways, leading to the death of the weed

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with the HPPD enzyme, inhibiting its activity . This inhibition disrupts the normal metabolic pathways in the weed’s cells, leading to a deficiency in essential biomolecules and ultimately causing the death of the weed .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable in acidic, neutral, and alkaline conditions with half-lives of 231–289 days . The photolysis half-lives of this compound were 112–158 days and 76–107 days in pH 4, 7, 9 buffer solutions and on three soils surface, respectively .

Metabolic Pathways

This compound is involved in the biosynthesis of plastoquinone and tocopherols, which are essential for the carotenoid biosynthesis pathway . It interacts with the HPPD enzyme, disrupting this metabolic pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tembotrione involves several key steps. One common method includes the reaction of sodium 2,2,2-trifluoroethanolate with 2-chloro-3-bromoethyl-4-methylsulfonylpropyl methyl benzoate. This reaction produces 2-chloro-3-trifluoroethoxy methyl-4-methyl sulfone chloride benzoic acid, which is then condensed and rearranged with 1,3-cyclohexanedione to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of high-performance liquid chromatography (HPLC) for purification. The process includes the use of acetonitrile and phosphoric acid as reagents, with UV detection at 284 nm to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tembotrione undergoes various chemical reactions, including hydrolysis, photolysis, and soil degradation. It is stable under acidic, neutral, and alkaline conditions, with half-lives ranging from 231 to 289 days. Photolysis half-lives vary from 76 to 158 days depending on the pH and soil conditions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include dichloromethane, acetonitrile, and phosphoric acid. The reactions are typically carried out under controlled temperature and pH conditions to ensure stability and effectiveness .

Major Products Formed: The major products formed from the degradation of this compound include various by-products that are less toxic and more environmentally friendly. These by-products are formed through processes such as hydrolysis and photolysis .

Scientific Research Applications

Comparison with Similar Compounds

Tembotrione is part of the triketone class of herbicides, which also includes compounds such as mesotrione and bicyclopyrone. Compared to these similar compounds, this compound is known for its high selectivity and systemic action, making it particularly effective in maize fields. Other similar compounds include isoxaflutole and pyrasulfotole, which belong to the isoxazole and pyrazolone classes, respectively .

Conclusion

This compound is a highly effective herbicide with a wide range of applications in agriculture and environmental science. Its unique mechanism of action and high selectivity make it a valuable tool for weed management, contributing to improved crop yield and quality.

Properties

IUPAC Name

2-[2-chloro-4-methylsulfonyl-3-(2,2,2-trifluoroethoxymethyl)benzoyl]cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF3O6S/c1-28(25,26)13-6-5-9(15(18)10(13)7-27-8-17(19,20)21)16(24)14-11(22)3-2-4-12(14)23/h5-6,14H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQAXCIUEPFPSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C(=C(C=C1)C(=O)C2C(=O)CCCC2=O)Cl)COCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047037
Record name Tembotrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In DMSO and methylene chloride >600, acetone 300-600, ethyl acetate 180.2, toluene 75.7, hexane 47.6, ethanol 8.2 (all in mg/L, 20 °C), In water, 0.22 (pH 4), 28.3 (pH 7) (both in g/L, 20 °C)
Record name Tembotrione
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7881
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.56 at 20 °C
Record name Tembotrione
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7881
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

1.1X10-5 mPa (20 °C) /SRC: 8.3X10-11mm Hg at 20 °C/
Record name Tembotrione
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7881
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Tembotrione is a broad-spectrum early and mid-postemergence herbicide that belongs to the triketone class of herbicides. It acts by inhibiting 4-hydroxyphenylpyruvate dioxygenase (HPPD), which leads to chlorophyll destruction by photooxidation and causes bleaching of emerging foliar tissue. In mammals, HPPD is a key enzyme in the catabolism of tyrosine. It catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate. Inhibition of HPPD leads to a reconversion of HPP to tyrosine and a consequent increase in blood tyrosine concentrations (tyrosinemia).
Record name Tembotrione
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7881
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Beige powder

CAS No.

335104-84-2
Record name Tembotrione
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Record name Tembotrione [ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tembotrione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Cyclohexanedione, 2-[2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl]
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Record name TEMBOTRIONE
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Record name Tembotrione
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

123 °C, MP: 117 °C
Record name Tembotrione
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7881
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Tembotrione targets the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. [, , , , , ]

A: Inhibition of HPPD disrupts the biosynthesis of carotenoids, essential pigments protecting chlorophyll from photo-oxidative damage. This leads to chlorophyll degradation and ultimately plant death. [, , , , ]

A: Susceptible plants exhibit bleaching, turning a pale yellow or white as chlorophyll degrades. [, , , ]

ANone: While the provided papers do not contain detailed spectroscopic data, such information can be found in chemical databases or specialized publications focusing on the compound's characterization.

A: Research suggests that this compound possesses residual activity, influencing the growth of succeeding crops planted after corn. This effect is particularly evident in soils with higher clay and organic matter content. [, , , ]

A: this compound's sorption and degradation are influenced by soil pH, clay content, and organic matter. [, , ] Its movement in soil is significantly affected by long-term fertilization practices. []

A: Yes, resistance to this compound has been identified in Palmer amaranth (Amaranthus palmeri) populations. [] Additionally, differential sensitivity to this compound has been observed in Panicum species, highlighting the potential for resistance development. []

A: Enhanced metabolism of this compound, likely driven by increased expression of the CYP81E8 gene, is implicated in resistance development in Palmer amaranth. []

A: Producers have reported instances of this compound carryover affecting succeeding crops like carrots and sugar beets. These effects are attributed to the herbicide's residual activity in the soil. [, ]

A: The carryover effects observed in subsequent crops highlight the potential for this compound to impact soil health and biodiversity. [, ] Further research is needed to thoroughly assess the long-term environmental impacts of this compound use.

A: Yes, various other herbicides, including atrazine, mesotrione, topramezone, and S-metolachlor, are used for weed management in corn. These herbicides may have different modes of action and efficacy profiles compared to this compound. [, , , , , , ]

A: Factors to consider include the specific weed spectrum, potential for crop injury, cost-effectiveness, environmental impact, and the risk of resistance development. [, , , , , , ]

A: Research suggests that while this compound is not currently registered for use in crops like wheat and sorghum, there is potential to develop resistant varieties through breeding or genetic modification. [, ]

A: this compound is typically applied post-emergence. Early post-emergence application in combination with atrazine has been shown to be effective. [, , , , , ]

A: The addition of methylated seed oil (MSO) and ammonium nitrate (AMN) adjuvants has been shown to improve weed control efficacy when this compound is applied at reduced rates. []

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